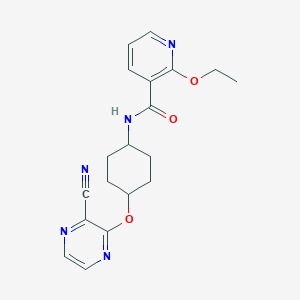

![molecular formula C20H17N3O3 B2604113 N-(2,5-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 850462-11-2](/img/structure/B2604113.png)

N-(2,5-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

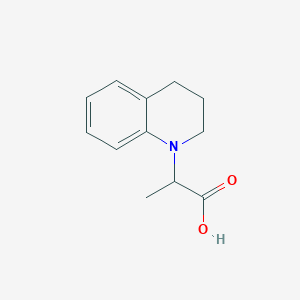

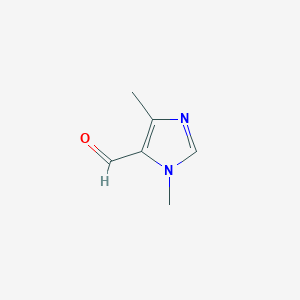

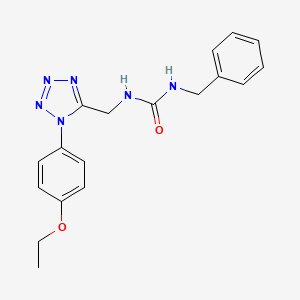

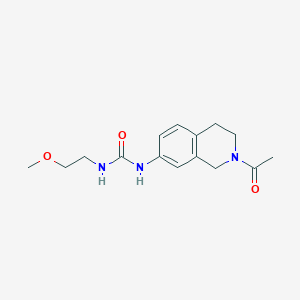

N-(2,5-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as DBPR108, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBPR108 is a benzofuro[3,2-d]pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, which include pyrimidine and pyrazole derivatives, have been synthesized for various applications, including as potential insecticidal, antimicrobial, and anticancer agents. The synthesis of these compounds often involves microwave irradiation or other advanced synthesis techniques, highlighting the importance of novel heterocyclic derivatives in medicinal chemistry and drug design (Deohate & Palaspagar, 2020); (Gangjee et al., 2000).

Antimicrobial and Antifolate Activities

Several studies have focused on the synthesis of novel heterocyclic compounds with enhanced antimicrobial and antifolate activities. These activities are crucial for the development of new therapeutic agents against various bacterial and fungal infections, as well as cancer. The structural modifications in these compounds aim to improve their efficacy and specificity towards their biological targets (Nunna et al., 2014); (Su et al., 1986).

Cognitive Enhancement

Compounds similar to the one have been studied for their potential cognitive-enhancing effects. Such research explores the biochemical impact on GABAergic neurons in the brain, offering insights into the development of nootropic agents. These studies are pivotal for understanding how chemical compounds can influence learning, memory, and overall cognitive functions (Watabe et al., 1993).

Antitumor Activity and Drug Design

Research on the design and synthesis of classical and nonclassical derivatives of pyrimidines for their antifolate and antitumor activities reflects the ongoing efforts to discover new chemotherapeutic agents. These studies not only contribute to the pharmaceutical sciences by identifying novel drug candidates but also deepen our understanding of the molecular mechanisms underlying cancer progression and how it can be countered (Gangjee et al., 2008).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-12-7-8-13(2)15(9-12)22-17(24)10-23-11-21-18-14-5-3-4-6-16(14)26-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRWAZNFBPPGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24823396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)

![5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2604038.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2604040.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2604049.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)